molecular formula C6H8N2O2 B161234 2,4-Dimethyloxazole-5-carboxamide CAS No. 132334-39-5

2,4-Dimethyloxazole-5-carboxamide

Cat. No. B161234
CAS RN: 132334-39-5
M. Wt: 140.14 g/mol
InChI Key: IVZDOEYIBDCBQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years .


Molecular Structure Analysis

The molecular formula of 2,4-Dimethyloxazole-5-carboxamide is C6H8N2O2.


Chemical Reactions Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Scientific Research Applications

Medicinal Chemistry

2,4-Dimethyloxazole-5-carboxamide plays a significant role in medicinal chemistry due to its utility in synthesizing peptides, lactams, and a variety of drugs . It is a key component in the development of bioactive products with potential anticancer, antifungal, and antibacterial properties. The compound’s amide bond formation is crucial for creating new therapeutic agents.

Drug Discovery

In drug discovery, this compound is utilized for its versatile applications, including the synthesis of novel drugs . Its structural motif is found in many pharmaceuticals, where it contributes to the stability and efficacy of the drugs. The compound’s properties enable the exploration of new pharmacophores and optimization of lead compounds.

Materials Science

2,4-Dimethyloxazole-5-carboxamide finds applications in materials science, particularly in the development of new materials with specific properties. Its chemical structure can be incorporated into polymers and other materials to enhance their functionality, such as improving thermal stability or altering electrical properties.

Biology

The compound is used in biological research to study enzyme inhibition and to develop new biochemical assays . It serves as a building block for creating molecules that can interact with biological targets, aiding in the understanding of biological processes and the discovery of new treatments.

Pharmacology

In pharmacology, 2,4-Dimethyloxazole-5-carboxamide derivatives are evaluated for their therapeutic potential, including their role as inhibitors of enzymes like acetylcholinesterase . These derivatives are studied for their ability to manage cognitive decline and other neurological conditions.

Organic Synthesis

This compound is integral to organic synthesis, where it is involved in the formation of amide bonds—a fundamental reaction in the synthesis of a wide array of organic compounds . It is also used in the synthesis of heterocycles, which are essential in the creation of many organic molecules with diverse applications.

Safety And Hazards

The safety data sheet of a similar compound, 2,4-Dimethyloxazole-5-carboxaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZDOEYIBDCBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyloxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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